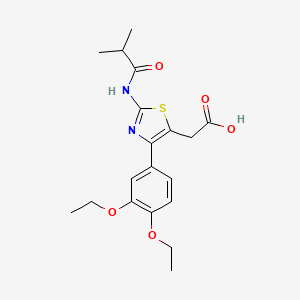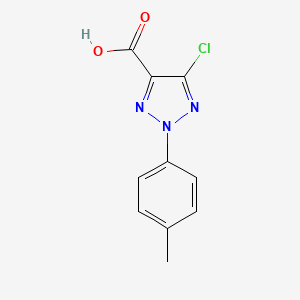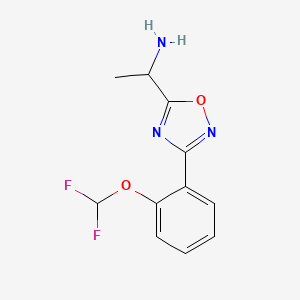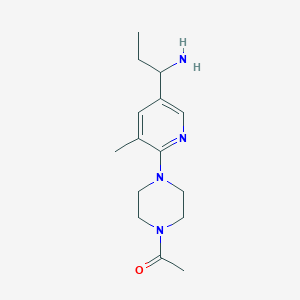
2-(1-Tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Tosylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C16H18N2O2S It features a pyridine ring attached to a pyrrolidine ring, which is further substituted with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosylpyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tosylated pyrrolidine. One common method involves the use of 2-pyridyl lithium, which reacts with tosylated pyrrolidine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
2-(1-Tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyridine and pyrrolidine derivatives.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrolidine rings provide a unique structural framework that allows the compound to bind to these targets with high specificity. The tosyl group can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyridine: A six-membered nitrogen-containing aromatic ring, commonly found in pharmaceuticals and agrochemicals.
Tosylpyrrolidine: A pyrrolidine ring substituted with a tosyl group, similar to 2-(1-Tosylpyrrolidin-2-yl)pyridine but without the pyridine ring.
Uniqueness
This compound is unique due to the combination of the pyridine and pyrrolidine rings with a tosyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C16H18N2O2S/c1-13-7-9-14(10-8-13)21(19,20)18-12-4-6-16(18)15-5-2-3-11-17-15/h2-3,5,7-11,16H,4,6,12H2,1H3 |
InChI Key |
POFXPNBXWCBNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)





![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)

![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
